molecular formula C7H9N3 B1316810 6-Methylpyridine-3-carboxamidine CAS No. 201937-20-4

6-Methylpyridine-3-carboxamidine

Cat. No. B1316810
M. Wt: 135.17 g/mol
InChI Key: PPLMEHNMGUDFEG-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-carboxamidine, also known as 6-Methylnicotinimidamide, is a heterocyclic organic compound . It has a molecular weight of 135.166460 g/mol and a molecular formula of C7H9N3 . The IUPAC name for this compound is 6-methylpyridine-3-carboximidamide .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-3-carboxamidine contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine . The canonical SMILES string for this compound is CC1=NC=C(C=C1)C(=N)N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methylpyridine-3-carboxamidine are not available, pyridinium salts, which are structurally similar, have been studied extensively for their reactivity .


Physical And Chemical Properties Analysis

6-Methylpyridine-3-carboxamidine is soluble in water at a concentration of 50 mg/mL . The compound is clear to slightly hazy, and colorless to light yellow .

Scientific Research Applications

1. Fluorescent Labeling in Analytical Chemistry

  • 6-Methylpyridine-3-carboxamidine derivatives have been utilized in fluorescent labeling reagents for quantitative analysis. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, showed promising properties as a labeling reagent in the analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

2. Medicinal Chemistry for Cancer Treatment

  • In the field of medicinal chemistry, modifications of pyridine structures, including those similar to 6-Methylpyridine-3-carboxamidine, have been explored for cancer treatment. An example is the use of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in prostate cancer treatment (Linton et al., 2011).

3. Synthesis of Pteridines

  • 6-Methylpyridine-3-carboxamidine and its derivatives have been used in the synthesis of pteridines, compounds that have various biological activities. Studies include the synthesis of 3,4-dihydropteridines and their oxidation to pteridines, including 6-methylpteridine (Albert & Ohta, 1970).

4. Synthesis of Potential Inhibitors

  • Derivatives of 6-Methylpyridine-3-carboxamidine have been synthesized as potential inhibitors of ribonucleotide diphosphate reductase, a key enzyme in nucleotide biosynthesis. These compounds incorporate a radical trap into a nucleoside structure (Currid & Wightman, 1997).

5. Optimization of Biological Properties

  • Chemical modification of pyridine moieties in molecules has been investigated for optimizing biological properties, such as analgesic effects. This includes studying the displacement of the methyl group in specific positions of pyrido[1,2-a]pyrimidine nuclei (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

6. Antimicrobial Activity Studies

  • Research has also been conducted on the antimicrobial activity of derivatives of 6-Methylpyridine-3-carboxamidine. This includes studies on novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Safety And Hazards

While specific safety and hazard information for 6-Methylpyridine-3-carboxamidine is not available, it’s important to handle all chemicals with appropriate safety measures. For example, 6-Methylpyridine-3-carboxamide, a related compound, is known to cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLMEHNMGUDFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551742
Record name 6-Methylpyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-carboxamidine

CAS RN

201937-20-4
Record name 6-Methylpyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Rydfjord, S Al-Bazaz, S Roslin - The Journal of Organic …, 2022 - ACS Publications
… Synthesized according to the general method using 1,2-difluoro-4-iodobenzene, 6-methylpyridine-3-carboxamidine, and conditions as in entry 2 of Table 3. Experiment 1: starting with …
Number of citations: 7 pubs.acs.org
LL Xu, YF Wu, F Yan, CC Li, Z Dai, QD You… - Free Radical Biology …, 2019 - Elsevier
Parkinson's disease (PD) is the second most common aging-related neurodegenerative disease worldwide. Oxidative stress and neuroinflammation are critical events in the …
Number of citations: 57 www.sciencedirect.com
LL Xu, YF Wu, L Wang, CC Li, L Li, B Di, QD You… - European Journal of …, 2018 - Elsevier
The antioxidant function induced by Nrf2 protects the liver from damage. We found a novel Nrf2 activator named compound 25 via structural modification of compound 1 we previously …
Number of citations: 28 www.sciencedirect.com

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